molecular formula C14H11NO4 B1659078 Phenyl (p-nitrophenyl)acetate CAS No. 6335-82-6

Phenyl (p-nitrophenyl)acetate

Cat. No. B1659078
CAS RN: 6335-82-6
M. Wt: 257.24 g/mol
InChI Key: VEGDDLOTBNPESF-UHFFFAOYSA-N
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Description

Phenyl (p-nitrophenyl)acetate is a chemical compound with the molecular formula C14H11NO4 . It is also known as phenyl 2-(4-nitrophenyl)acetate . The molecule contains a total of 31 bonds, including 20 non-H bonds, 15 multiple bonds, 5 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, and 1 aromatic nitro group .


Synthesis Analysis

The synthesis of Phenyl (p-nitrophenyl)acetate can be achieved through various methods. One such method involves the enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase . Another method involves the lipase-catalyzed synthesis of propyl-phenyl acetate .


Molecular Structure Analysis

The molecular structure of Phenyl (p-nitrophenyl)acetate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of phenyl (p-nitrophenyl)acetate is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of phenyl (p-nitrophenyl)acetate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .


Chemical Reactions Analysis

The chemical reactions involving Phenyl (p-nitrophenyl)acetate have been studied extensively. For instance, the enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase was analyzed by capillary electrophoresis/dynamic frontal analysis (CE/DFA) . Other studies have evaluated the methanolysis or hydrolysis activity of inorganic complexes using p-nitrophenyl acetate .


Physical And Chemical Properties Analysis

Phenyl (p-nitrophenyl)acetate has a molecular weight of 257.24144 g/mol . It is a chemical structure of a molecule that includes the arrangement of atoms and the chemical bonds that hold the atoms together .

Safety And Hazards

Phenyl (p-nitrophenyl)acetate is considered hazardous. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future research could focus on the design of new esterases to develop new protocols to satisfy the needs for better biocatalysts . The ideal spatial conformation of the serine catalytic triad and the oxygen anion hole at the substrate-binding site could be constructed by quantum mechanical calculation . The designed esterase had significant lytic activities towards p-nitrophenyl acetate, which was confirmed by point mutations .

properties

IUPAC Name

phenyl 2-(4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-14(19-13-4-2-1-3-5-13)10-11-6-8-12(9-7-11)15(17)18/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGDDLOTBNPESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70979491
Record name Phenyl (4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (p-nitrophenyl)acetate

CAS RN

6335-82-6
Record name Phenyl (p-nitrophenyl)acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38820
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenyl (4-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70979491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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